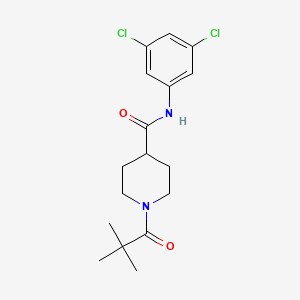

8-chloro-N-cyclopentyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Overview

Description

"8-chloro-N-cyclopentyl-2-(2-pyridinyl)-4-quinolinecarboxamide" is a compound within the quinoline class. Quinolines are known for their various applications, including their role in medicinal chemistry.

Synthesis Analysis

- Domagala et al. (1988) synthesized a series of quinoline carboxylic acids, demonstrating the process of modifying quinoline structures for enhanced activity (Domagala et al., 1988).

- Clayden et al. (2005) discussed the synthesis of quinoline derivatives through the cyclization of lithiated pyridine and quinoline carboxamides, providing insights into the chemical synthesis strategies used for compounds like 8-chloro-N-cyclopentyl-2-(2-pyridinyl)-4-quinolinecarboxamide (Clayden et al., 2005).

Molecular Structure Analysis

- Shishkina et al. (2018) explored the polymorphic modifications of a similar quinolinecarboxamide, which helps in understanding the structural aspects of such compounds (Shishkina et al., 2018).

Chemical Reactions and Properties

- Quiroga et al. (2001) reported on the regiospecific cyclocondensation reactions of quinoline derivatives, which are relevant to understanding the chemical reactivity of 8-chloro-N-cyclopentyl-2-(2-pyridinyl)-4-quinolinecarboxamide (Quiroga et al., 2001).

Physical Properties Analysis

- Physical properties analysis of quinoline compounds can be inferred from the study by Wang et al. (2004), which discusses the crystal structures of quinoline derivatives (Wang et al., 2004).

Chemical Properties Analysis

- Deady et al. (1997) explored the cytotoxicities of quinolinecarboxamides in various tumor cell lines, providing insight into the chemical properties of similar compounds (Deady et al., 1997).

Scientific Research Applications

Synthesis and Applications in Drug Discovery

- Quinoline derivatives are synthesized for various pharmaceutical applications, including antibacterial, anticonvulsant, and anticancer activities. For instance, the synthesis of quinoline-triazoil carboxylates through organocatalytic cycloaddition shows the chemical versatility and potential pharmacological relevance of quinoline derivatives Maiara T. Saraiva, R. Krüger, Diego Alves, 2013.

Anticancer Activity

- Quinoline compounds have been identified for their effective anticancer activity. Their biological and biochemical activities are significantly expanded through synthetic versatility, enabling the generation of diverse derivatives. These derivatives have been examined for inhibiting various cancer drug targets, including tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms Solomon Vr, H. Lee, 2011.

Antimicrobial and Anticonvulsant Properties

- Some quinoline derivatives have demonstrated significant antimicrobial activity against various bacterial strains. For example, nitriles in heterocyclic synthesis have been used to create pyrano[3,2-h]quinoline derivatives with potential antimicrobial properties A. A. Hafez, 2007. Moreover, the anticonvulsant activity of tetracyclic indole derivatives, which are related to quinoline compounds, has been explored, indicating the therapeutic potential of such structures J. L. Stanton, M. H. Ackerman, 1983.

Chemical Synthesis and Environmental Applications

- The synthesis of quinoline and its derivatives has been developed for various applications, including as corrosion inhibitors. These compounds exhibit significant effectiveness against metallic corrosion, showcasing their industrial and environmental utility C. Verma, M. Quraishi, E. Ebenso, 2020.

properties

IUPAC Name |

8-chloro-N-cyclopentyl-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O/c21-16-9-5-8-14-15(20(25)23-13-6-1-2-7-13)12-18(24-19(14)16)17-10-3-4-11-22-17/h3-5,8-13H,1-2,6-7H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAIOPRBYWVTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-N-cyclopentyl-2-(pyridin-2-yl)quinoline-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4585530.png)

acetate](/img/structure/B4585546.png)

![2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4585554.png)

![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1H-1,2,4-triazole](/img/structure/B4585558.png)

![ethyl 4-methyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4585561.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B4585569.png)

![2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4585571.png)

![N-cyclohexyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4585588.png)

![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4585589.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4585606.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4585607.png)